molecular formula C10H9ClN2O B7848013 6-(2-Chlorophenyl)-2,3,4,5-tetrahydropyridazin-3-one

6-(2-Chlorophenyl)-2,3,4,5-tetrahydropyridazin-3-one

Cat. No.: B7848013
M. Wt: 208.64 g/mol
InChI Key: FAEMEDSGIVZUIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(2-Chlorophenyl)-2,3,4,5-tetrahydropyridazin-3-one is a chemical compound characterized by its unique structure, which includes a chlorophenyl group attached to a tetrahydropyridazin-3-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(2-Chlorophenyl)-2,3,4,5-tetrahydropyridazin-3-one typically involves the reaction of 2-chlorophenyl hydrazine with a suitable carbonyl compound under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the desired product.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved scalability. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6-(2-Chlorophenyl)-2,3,4,5-tetrahydropyridazin-3-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding carboxylic acids or ketones.

  • Reduction: Production of corresponding amines or alcohols.

  • Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, 6-(2-Chlorophenyl)-2,3,4,5-tetrahydropyridazin-3-one serves as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

Biology: The compound has shown potential in biological research, particularly in the study of enzyme inhibitors. Its structural similarity to certain natural substrates allows it to interact with enzymes, providing insights into enzyme mechanisms and potential therapeutic applications.

Medicine: In the medical field, this compound is being investigated for its pharmacological properties

Industry: In industry, the compound is used in the development of new materials and chemical processes. Its unique properties make it suitable for use in the production of advanced polymers and coatings.

Mechanism of Action

The mechanism by which 6-(2-Chlorophenyl)-2,3,4,5-tetrahydropyridazin-3-one exerts its effects involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and leading to the desired biological or pharmacological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

  • 6-Chloro-4-(2-chlorophenyl)quinazoline-2-carboxaldehyde

  • 2-Chlorophenyl dichlorophosphate

  • 2-Chlorophenol

Uniqueness: 6-(2-Chlorophenyl)-2,3,4,5-tetrahydropyridazin-3-one stands out due to its unique structural features and reactivity. Unlike some similar compounds, it exhibits a higher degree of stability and versatility in chemical reactions, making it a valuable tool in various scientific and industrial applications.

Properties

IUPAC Name

3-(2-chlorophenyl)-4,5-dihydro-1H-pyridazin-6-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-8-4-2-1-3-7(8)9-5-6-10(14)13-12-9/h1-4H,5-6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAEMEDSGIVZUIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NN=C1C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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